molecular formula C24H21NO5 B1145728 (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid CAS No. 1262147-55-6

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

Cat. No.: B1145728
CAS No.: 1262147-55-6
M. Wt: 403.4 g/mol
InChI Key: RDVJYGYJBUIIOE-OJOWTSHBSA-N
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Description

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a chiral oxazolidine derivative. This compound is notable for its complex structure, which includes a benzoyl group, an anisyl group, and a phenyl group attached to an oxazolidine ring. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzoyl chloride derivative with an anisyl-substituted oxazolidine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.

Scientific Research Applications

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying enantioselective reactions.

    Biology: The compound can be used in the development of chiral drugs or as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid: The enantiomer of the compound, with opposite stereochemistry.

    (4R,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid: A similar compound with a methoxy group instead of an anisyl group.

    (4R,5R)-3-Benzoyl-2-(4-chlorophenyl)-4-phenyl-5-oxazolidinecarboxylic Acid: A derivative with a chloro substituent on the aromatic ring.

Uniqueness

The uniqueness of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid lies in its specific stereochemistry and the presence of the anisyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo selective reactions and its utility as a chiral building block make it valuable for research and industrial purposes.

Properties

CAS No.

1262147-55-6

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1

InChI Key

RDVJYGYJBUIIOE-OJOWTSHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Synonyms

Cabazitaxel Impurity 21; 

Origin of Product

United States

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